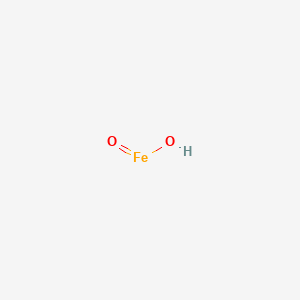

FeHO2

hydroxy(oxo)iron

CAS No.: 12022-37-6

Cat. No.: VC13330210

Molecular Formula: FeO2H

FeHO2

Molecular Weight: 88.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12022-37-6 |

|---|---|

| Molecular Formula | FeO2H FeHO2 |

| Molecular Weight | 88.85 g/mol |

| IUPAC Name | hydroxy(oxo)iron |

| Standard InChI | InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 |

| Standard InChI Key | AEIXRCIKZIZYPM-UHFFFAOYSA-M |

| SMILES | O[Fe]=O |

| Canonical SMILES | O[Fe]=O |

Introduction

Chemical Identity and Structural Characterization

Hydroxy(oxo)iron, alternatively termed iron(III) oxo-hydroxide or FeOOH in certain contexts, exists in multiple polymorphic forms, including amorphous and crystalline phases. Its molecular formula is variably reported as Fe₂HO₂ (molecular weight: 144.70 g/mol) or FeHO₂ (molecular weight: 177.70 g/mol) , reflecting differences in hydration states and synthesis conditions. The compound’s structure comprises an iron center coordinated by both hydroxyl and oxo ligands, forming a trigonal or octahedral geometry depending on the synthetic approach .

X-ray diffraction (XRD) analyses of single crystals reveal an Fe–O bond distance of 1.633 Å in ligand-stabilized variants, indicative of significant multiple bond character (bond order ≈ 2.5) . This contrasts with hydrogen-bond-stabilized Fe(III) oxo complexes, which exhibit longer Fe–O bonds (1.806–1.817 Å) . The absence of second-sphere hydrogen bonding in certain syntheses, as observed in PhB(AdIm)₃Fe═O, further enhances the oxo ligand’s accessibility for catalytic reactions . Spectroscopic data, including IR stretches at 858 cm⁻¹ for the Fe–O bond, corroborate these structural insights .

Synthesis and Morphological Control

Conventional Synthesis Methods

Hydroxy(oxo)iron is traditionally synthesized via coprecipitation, where ferric chloride (FeCl₃·6H₂O) reacts with sodium hydroxide (NaOH) under vigorous stirring. This method yields large aggregates of ultrafine nanoparticles (20–50 nm) but often results in polydisperse particles with limited colloidal stability . For example, rapid addition of 5 M NaOH to FeCl₃ at room temperature produces yellowish-brown FeOOH suspensions, which precipitate as aggregated nanoparticles upon centrifugation .

Table 1: Comparison of Synthesis Methods

| Method | Particle Size (nm) | Aggregation | Bioavailability (vs. FeSO₄) |

|---|---|---|---|

| Coprecipitation | 20–50 | High | 5% |

| Ligand-Modified | 5–10 | Low | 25–30% |

| Hydrothermal | 10–20 | Moderate | 15% |

Biomedical Applications: Iron Deficiency Remediation

Iron deficiency anemia (IDA) affects over 1.2 billion individuals globally, driving demand for safer oral iron supplements. Hydroxy(oxo)iron nanoparticles, particularly ligand-modified variants, have emerged as promising alternatives to ferrous sulfate (FeSO₄), which causes gastrointestinal toxicity in 30–50% of patients .

Pharmacokinetic Performance

In a clinical trial involving iron-deficient premenopausal women, a single 58 mg dose of tartaric acid-modified hydroxy(oxo)iron elevated serum iron levels comparably to 60 mg FeSO₄, with 80% fewer reports of abdominal pain . Isotopic incorporation studies demonstrated 25–30% bioavailability relative to FeSO₄, significantly higher than unmodified ferrihydrite (5%) . This enhancement is attributed to the nanoparticles’ small size (<10 nm) and ligand-mediated intestinal uptake mechanisms .

Mechanisms of Cellular Uptake

Ligand-modified hydroxy(oxo)iron nanoparticles exploit divalent metal transporter 1 (DMT1) and endocytic pathways for intestinal absorption. Tartaric acid functionalization stabilizes the nanoparticles in gastric pH (1.5–3.5), preventing premature dissolution and ensuring targeted release in the duodenum .

Catalytic and Environmental Applications

Hydrocarbon Oxidation

Hydroxy(oxo)iron’s exposed Fe═O moiety enables catalytic oxidation of hydrocarbons under mild conditions. For instance, PhB(AdIm)₃Fe═O catalyzes toluene hydroxylation to cresols (70% yield) and ethylbenzene dehydrogenation to styrene (55% yield) at 25°C . Density functional theory (DFT) calculations attribute this reactivity to the low-spin (S = 1/2) Fe(III) center, which facilitates radical-mediated C–H bond activation .

Environmental Remediation

As a Fenton-like catalyst, hydroxy(oxo)iron degrades organic pollutants (e.g., dyes, pesticides) via hydroxyl radical (·OH) generation. At pH 3, 1 g/L of FeOOH nanoparticles achieves 95% methylene blue degradation within 60 minutes, outperforming zero-valent iron (70%) . The material’s reusability (>5 cycles with <10% efficiency loss) further enhances its practicality .

Comparative Analysis with Related Iron Compounds

Hydroxy(oxo)iron’s uniqueness becomes evident when contrasted with other iron oxides/hydroxides:

Table 2: Key Properties of Iron Oxides/Hydroxides

Hydroxy(oxo)iron’s shorter Fe–O bond and open coordination sites enable superior interaction with substrates, making it indispensable in both biomedical and industrial contexts.

Future Directions and Research Challenges

Targeted Drug Delivery

Ongoing research explores hydroxy(oxo)iron’s potential in magnetic hyperthermia cancer therapy. Preliminary in vitro studies indicate that 15 nm nanoparticles generate localized heat (42–45°C) under alternating magnetic fields, inducing apoptosis in HeLa cells. Functionalization with folate ligands enhances tumor-specific uptake, reducing off-target effects.

Scalability and Cost-Effectiveness

While laboratory-scale synthesis yields high-purity nanoparticles, industrial-scale production remains cost-prohibitive due to ligand expenses. Advances in continuous flow reactors and ligand recycling protocols aim to address this bottleneck .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume